molecular formula C9H8N2S2 B5558435 3-(methylthio)-6-(2-thienyl)pyridazine

3-(methylthio)-6-(2-thienyl)pyridazine

Cat. No. B5558435
M. Wt: 208.3 g/mol
InChI Key: KJROCLNECYKWTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridazine compounds often involves starting materials such as 4-cyano-6-phenylpyridazine-3(2H)-thione, which can react with ethyl chloroacetate in the presence of sodium ethoxide to yield intermediates. These intermediates can further undergo reactions, such as hydrazinolysis, to produce novel thieno[2,3-c]pyridazines (Al-Kamali et al., 2014). Additionally, thieno[3,2-c]pyridazine has been synthesized from thienopyridazin-3-one via sequential reduction and oxidation processes (Poole & Rose, 1971).

Molecular Structure Analysis

The molecular structure of 3-(methylthio)-6-(2-thienyl)pyridazine derivatives is characterized by the presence of a methylthio group and a thienyl group attached to the pyridazine ring. This structure has been elaborated through various synthetic methods, leading to the formation of different functional derivatives (Kawale et al., 2017).

Chemical Reactions and Properties

3-(Methylthio)-6-(2-thienyl)pyridazine and its derivatives participate in various chemical reactions, including cyclocondensation, hydrazinolysis, and reactions with nitrous acid to yield novel heterocyclic compounds. These reactions are facilitated by the compound's active functional groups, allowing for the synthesis of pyrimidothienopyridazines and imidazo[4′,5′:4,5]thieno[2,3-c]pyridazine derivatives (Al-Kamali et al., 2014).

Physical Properties Analysis

The physical properties of 3-(methylthio)-6-(2-thienyl)pyridazine derivatives, such as melting points, solubility, and crystalline structure, are influenced by their molecular arrangement. The specific physical properties are determined by the substituents on the thieno[2,3-c]pyridazine ring and their interactions.

Chemical Properties Analysis

The chemical properties of this compound are characterized by its reactivity towards various nucleophiles and electrophiles, owing to the presence of the methylthio and thienyl groups. These groups make the compound versatile in chemical transformations, including nucleophilic substitution and electrophilic addition reactions, leading to a wide range of derivatives with potential biological activities (El-Mariah, 2008).

Scientific Research Applications

Phenothiazines and Related Derivatives

Phenothiazines have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from their interaction with biological systems through pharmacophoric substituents, multicyclic ring systems, and their lipophilic nature, which allows penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).

Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazoline and pyrimidine derivatives have been extensively researched for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These compounds, particularly when incorporated into π-extended conjugated systems, show great promise for the development of novel optoelectronic materials. Their electroluminescent properties are significant for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Pyridopyridazine Derivatives

Pyridopyridazine derivatives exhibit antitumor, antibacterial, analgesic, and diuretic activities. These derivatives have been identified as selective inhibitors for phosphodiesterases and GABA-A receptor benzodiazepine binding site ligands, showcasing the broad spectrum of biological activity and the potential for new compounds containing this scaffold (Wojcicka & Nowicka-Zuchowska, 2018).

properties

IUPAC Name

3-methylsulfanyl-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-12-9-5-4-7(10-11-9)8-3-2-6-13-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJROCLNECYKWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-6-(thiophen-2-yl)pyridazine

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